4-Amino-2-nitrobenzoic acid

説明

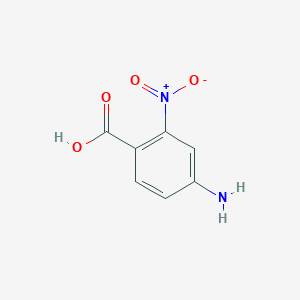

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJYSJVBNGUWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284476 | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-36-6 | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Amino 2 Nitrobenzoic Acid and Its Derivatives

Regioselective Synthesis Strategies for Substituted Benzoic Acids

Achieving the desired 2-nitro, 4-amino substitution pattern on a benzoic acid ring is challenging due to the directing effects of the carboxyl group. The carboxylic acid functional group is a deactivating, meta-director for electrophilic aromatic substitution. youtube.comtruman.edu Therefore, direct nitration of benzoic acid predominantly yields the 3-nitrobenzoic acid isomer, making it unsuitable for the synthesis of the 2-nitro isomer. youtube.com Strategies to overcome this involve sequential functionalization, often starting with a precursor that directs the incoming nitro group to the desired position.

Nitration Protocols for Benzoic Acid Backbones

Direct nitration of benzoic acid with a mixture of nitric acid and sulfuric acid leads to the meta-substituted product. youtube.com To achieve the ortho-nitration required for 4-Amino-2-nitrobenzoic acid, the directing influence of the carboxyl group must be overridden. This is typically accomplished by introducing a strongly activating, ortho-, para-directing group at the 4-position prior to nitration.

A common precursor is 4-aminobenzoic acid (PABA). However, the amino group is susceptible to oxidation under harsh nitrating conditions. To prevent this and to control regioselectivity, the amino group is first protected, most commonly through acetylation to form 4-acetamidobenzoic acid. The acetamido group is a potent ortho-, para-director, and its steric bulk can further influence the position of nitration. Nitration of 4-acetamidobenzoic acid directs the incoming nitro group primarily to the 3-position (ortho to the acetamido group and meta to the carboxyl group). google.comrjptonline.org Subsequent hydrolysis of the acetamido group yields 4-amino-3-nitrobenzoic acid. google.com To obtain the desired this compound, a different synthetic route is necessary, typically starting from a different precursor like 2-nitrotoluene (B74249) and oxidizing the methyl group after introducing the amino functionality.

Amination Techniques and Their Selectivity Considerations

The introduction of an amino group onto the benzoic acid ring can be achieved through various methods. In the context of synthesizing this compound, the most prevalent and efficient "amination" technique is the reduction of a pre-existing nitro group. This approach is highly selective and avoids the challenges of direct amination of a deactivated aromatic ring.

The synthesis of the precursor, 4-nitrobenzoic acid, is well-established and typically involves the oxidation of 4-nitrotoluene. wikipedia.orgchemicalbook.comnih.gov Once the nitro group is in place, its reduction to an amine is a standard and high-yielding transformation. This indirect method of amination via nitration and subsequent reduction is the cornerstone for producing a wide array of aminobenzoic acid derivatives.

Sequential Functionalization Approaches

The synthesis of this compound is a prime example of the necessity for strategic, sequential functionalization. A successful and commonly cited pathway begins with the protection of a precursor molecule to control the regiochemical outcome of subsequent reactions.

A key strategy involves the following sequence:

Acetylation: Starting with 4-aminobenzoic acid (PABA), the amino group is protected by reacting it with acetic anhydride (B1165640) to form 4-acetamidobenzoic acid. This step is crucial to prevent oxidation of the amino group and to harness the directing effect of the resulting acetamido group.

Nitration: The 4-acetamidobenzoic acid is then nitrated. The acetamido group directs the electrophilic substitution to the position ortho to it, yielding 4-acetamido-2-nitrobenzoic acid. smolecule.com This step requires careful control of reaction conditions, such as temperature (often 0-12°C) and the concentration of the nitrating mixture (typically nitric and sulfuric acid), to maximize the yield of the desired isomer and minimize side reactions. google.com

Hydrolysis (Deprotection): The final step is the removal of the acetyl protecting group. The 4-acetamido-2-nitrobenzoic acid is hydrolyzed, usually by heating in an acidic or basic solution, to yield the final product, this compound.

This multi-step sequence demonstrates a robust approach to overcoming the inherent directing effects of the substituents to achieve a specific, and otherwise inaccessible, substitution pattern.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact and improve process safety and efficiency. For the synthesis of this compound and its precursors, key areas of focus include the use of catalytic reduction methods and the reduction or elimination of hazardous solvents.

Catalytic Hydrogenation Methods for Nitro Reduction

The reduction of a nitro group to an amine is a critical step in the synthesis of many aromatic amines. Traditional methods often use stoichiometric reducing agents like iron, tin, or tin(II) chloride, which generate significant amounts of metallic waste. rjptonline.org Catalytic hydrogenation presents a much greener alternative, utilizing hydrogen gas as the reductant and a small amount of a recyclable catalyst.

The catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid is a widely used industrial process that exemplifies this green approach. patsnap.comgoogle.com

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitrobenzoic Acid Reduction

| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) | Purity (HPLC, %) | Reference |

| Pd/C | 2-4 | 60-70 | Water (with NaOH) | 96.2 | 99.2 | patsnap.comgoogle.com |

| Pd/C | 2-4 | 60-70 | Water (with NaOH) | 97.5 | 99.5 | google.com |

| Raney Nickel | 0.9±0.1 | 100±2 | Water, THF | 97.2 | >100 (titration) | chemicalbook.com |

| cis-Rh(CO)₂(amine)₂ | 0.09 (CO) | 100 | Aqueous amine | High | Not specified | researchgate.net |

This method offers several advantages:

Solvent-Free or Reduced-Solvent Synthesis Approaches

A major goal of green chemistry is to minimize the use of volatile organic compounds (VOCs) as solvents. Research into the synthesis of aminonitrobenzoic acids has explored aqueous and solvent-free conditions.

The catalytic hydrogenation of nitrobenzoic acids is particularly amenable to green solvents. Because nitrobenzoic acids and their corresponding amino-derivatives have carboxyl groups, they can be dissolved in aqueous alkaline solutions (e.g., with sodium hydroxide). almacgroup.com This allows water, an economical and environmentally benign solvent, to be used for the reaction medium. patsnap.comgoogle.com While the solubility of hydrogen gas is lower in water compared to organic solvents, this can be overcome by using elevated pressures. almacgroup.com

Solvent-free nitration methods are also an area of active research. While the traditional nitration of 4-acetamidobenzoic acid uses concentrated sulfuric acid as both a catalyst and a solvent, alternative methods using solid acid catalysts or reactions under solvent-free conditions are being developed to reduce the generation of acidic waste streams. researchgate.net

Atom Economy and Environmental Impact Assessments of Synthetic Routes

The principles of green chemistry are increasingly integral to the evaluation of synthetic pathways for compounds like this compound. Atom economy, a key metric in this assessment, measures the efficiency of a reaction in converting reactants to the desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Two plausible synthetic routes to this compound are the selective reduction of 2,4-dinitrobenzoic acid and the amination of 4-chloro-2-nitrobenzoic acid. A theoretical comparison of their atom economies highlights the advantages of the reduction pathway.

Table 1: Theoretical Atom Economy of Synthetic Routes to this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Molecular Weight of Reactants ( g/mol ) | Molecular Weight of Product ( g/mol ) | Theoretical Atom Economy (%) |

|---|---|---|---|---|---|---|

| Selective Reduction | 2,4-Dinitrobenzoic acid + 3 H₂ | This compound | 2 H₂O | 212.12 + 6.06 = 218.18 | 182.13 | 83.5% |

Note: This is a simplified calculation and does not account for catalysts or solvents.

The environmental impact of these synthetic routes extends beyond atom economy. The production of nitroaromatic compounds often involves nitration reactions using strong acids, which can lead to acidic waste streams. nih.gov The subsequent reduction or amination steps also carry environmental considerations. Catalytic hydrogenation, a common method for reducing nitro groups, is generally considered a greener alternative to stoichiometric reductants like iron powder, as it produces water as the primary byproduct. google.comnih.gov However, the use of noble metal catalysts such as palladium or platinum, while efficient, involves concerns about cost and metal leaching. google.comgoogle.com The choice of solvents and reagents, as well as energy consumption, are also critical factors in a full life cycle assessment of the environmental impact. cetjournal.it

Novel Synthetic Routes and Precursor Chemistry

Synthesis from Related Nitrobenzoic Acid Precursors

A key strategy for synthesizing this compound involves the selective modification of readily available dinitro or halo-nitrobenzoic acid precursors.

One of the most direct routes is the selective reduction of 2,4-dinitrobenzoic acid . This transformation requires a reducing agent that can selectively reduce one nitro group while leaving the other intact. Chemical reducing agents such as sulfides, hydrosulfides, or polysulfides have been shown to be effective for the selective reduction of dinitrobenzoic acids to their corresponding aminonitrobenzoic acid derivatives. google.com This method is advantageous due to the use of relatively inexpensive reagents and its suitability for large-scale synthesis with achievable high yields. google.com

Another viable pathway is the amination of a 4-halo-2-nitrobenzoic acid , such as 4-chloro-2-nitrobenzoic acid, via nucleophilic aromatic substitution. In this reaction, the halogen atom at the 4-position is replaced by an amino group. This reaction is facilitated by the presence of the electron-withdrawing nitro group at the 2-position, which activates the aromatic ring towards nucleophilic attack. msu.edulibretexts.org A patent for the preparation of the related 2-amino-6-nitrobenzoic acid describes the use of a cuprous catalyst to facilitate the aminolysis of 2-halo-6-nitrobenzoic acid under mild conditions, suggesting a potential approach for the synthesis of this compound. google.com

Derivatization of this compound as a Core Building Block

The trifunctional nature of this compound, possessing amino, nitro, and carboxylic acid groups, makes it a valuable scaffold for the synthesis of more complex molecules, particularly heterocyclic compounds.

The amino group can undergo diazotization followed by substitution to introduce a variety of functional groups. For instance, a patented process describes the use of 2-amino-4-nitrobenzoic acid as a starting material to produce 2-hydroxy-4-nitrobenzoic acid, which is then reduced to the chemotherapeutically active 2-hydroxy-4-aminobenzoic acid. googleapis.com This demonstrates how the amino group can be converted to a hydroxyl group.

Furthermore, the amino and carboxylic acid moieties are suitably positioned for the construction of fused ring systems. For example, similar aminobenzoic acids are used in the synthesis of benzoxazines, a class of heterocyclic compounds with various applications. nih.govnih.gov The amino group can react with an aldehyde and another component in cyclization reactions to form the oxazine (B8389632) ring.

Multi-component Reactions and Tandem Processes for Structural Elaboration

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient route to molecular complexity. The structure of this compound makes it a potential candidate for isocyanide-based MCRs like the Ugi four-component reaction (Ugi-4CR). nih.govnih.govwikipedia.org

In a hypothetical Ugi reaction, this compound could serve as both the amine and the carboxylic acid component, provided the intramolecular reaction is favored. More plausibly, it could act as the amine component, reacting with an aldehyde, an isocyanide, and a separate carboxylic acid to generate a complex α-acetamido carboxamide derivative. wikipedia.org The presence of the nitro and carboxylic acid groups on the resulting product would offer further sites for chemical modification.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, represent another advanced synthetic strategy. For example, a tandem process could involve an initial derivatization of the carboxylic acid group of this compound, followed by a cyclization reaction involving the amino group to construct a heterocyclic system.

Industrial Synthesis Considerations and Optimization

Cost Efficiency and Yield Maximization

For the industrial-scale production of this compound, cost-efficiency and the maximization of yield are paramount. The catalytic hydrogenation of a nitroaromatic precursor is a widely used industrial process for the synthesis of aromatic amines due to its high efficiency and cleaner byproduct profile (primarily water). patsnap.comjustia.com

Drawing parallels from the industrial synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid, several key optimization parameters can be identified. A patented method highlights the use of a palladium on carbon (Pd/C) catalyst for the hydrogenation of 4-nitrobenzoic acid, achieving yields of over 96%. google.com

Table 2: Representative Industrial Process Parameters for High-Yield Hydrogenation of Nitrobenzoic Acids

| Parameter | Condition | Rationale |

|---|---|---|

| Catalyst | Palladium on Carbon (Pd/C) | High activity and selectivity for nitro group reduction. google.com |

| Hydrogen Pressure | 2-4 MPa | Ensures sufficient hydrogen availability for the reaction to proceed efficiently. google.com |

| Temperature | 60-70 °C | Provides a balance between reaction rate and prevention of side reactions. google.com |

| Solvent | Aqueous solution (e.g., with NaOH) | Solubilizes the nitrobenzoic acid salt and facilitates the reaction. google.com |

| Reaction Time | Until hydrogen uptake ceases | Ensures complete conversion of the starting material. google.com |

Data based on the synthesis of 4-aminobenzoic acid from 4-nitrobenzoic acid.

2 Purity and Scale-Up Methodologies

The successful transition of synthetic routes for this compound and its derivatives from laboratory-scale discovery to industrial-scale production hinges on robust and efficient methodologies for purification and process scale-up. Achieving high purity is critical for applications in pharmaceuticals and specialty materials, while scalability ensures economic viability and consistent product quality. This section details the key strategies and research findings related to ensuring the purity and enabling the large-scale synthesis of these valuable compounds.

Purification Techniques

The purification of this compound and its derivatives often involves a multi-step approach combining traditional and modern techniques to remove starting materials, reaction byproducts, and isomeric impurities.

Recrystallization: As a primary method for purifying solid organic compounds, recrystallization is widely employed for benzoic acid derivatives. The choice of solvent is paramount and is guided by the principle that the target compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. For analogous compounds like 4-nitrobenzoic acid, ethanol (B145695) has been identified as an effective recrystallization solvent. chegg.com A broader range of solvents, including benzene (B151609), ethanol, hexane, and mixtures thereof, have been successfully used for purifying isomers like 2- and 4-nitrobenzoic acid. google.com The selection often involves empirical testing with various solvent systems.

Interactive Table: Common Solvents for Recrystallization of Benzoic Acid Derivatives

| Solvent/System | Compound Type Suitability | Comments |

|---|---|---|

| Ethanol | General purpose for nitrobenzoic acids | Good solubility at boiling point, poor at room temperature. chegg.com |

| Water | Polar, functionalized benzoic acids | Effective for compounds with sufficient polarity. rochester.edu |

| n-Hexane / Acetone | Non-polar compounds with polar impurities | Good for general use, allows for slow cooling. rochester.edu |

| n-Hexane / Ethyl Acetate | Compounds with moderate polarity | Works well when significant impurities are present. rochester.edu |

Acid-Base Extraction: The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, allows for sophisticated purification via pH-mediated extraction. A common industrial practice for purifying related compounds like p-nitrobenzoic acid involves dissolving the crude product in an aqueous alkaline solution, such as sodium hydroxide, to form the water-soluble sodium salt. google.com Insoluble impurities can then be removed by filtration. Subsequent acidification of the filtrate with a strong acid, like hydrochloric acid, re-precipitates the purified benzoic acid derivative, which can then be collected by filtration. google.com This technique is highly effective for separating the acidic product from non-acidic impurities.

Chromatography: For achieving the highest levels of purity, particularly in pharmaceutical applications, chromatographic methods are indispensable.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the final purity of this compound and its derivatives. Reverse-phase chromatography using a C18 column is typical. researchgate.netresearchgate.net The mobile phase generally consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated state for better retention. researchgate.netsielc.com Purity levels exceeding 99% are commonly reported and verified using this method. google.compatsnap.com

Preparative Chromatography: The principles of HPLC can be scaled up for purification in a process known as preparative chromatography. This method is capable of separating closely related isomers and impurities that are difficult to remove by other means, making it suitable for producing high-purity batches for specialized applications. sielc.com

Scale-Up Methodologies

Scaling up the synthesis of this compound requires careful consideration of reaction conditions, process safety, and economic efficiency. Methodologies developed for structurally similar compounds, such as the industrial production of 4-aminobenzoic acid from 4-nitrobenzoic acid, provide valuable insights into scalable processes.

Catalytic Hydrogenation: A prominent scalable method for converting a nitro group to an amine on a benzoic acid ring is catalytic hydrogenation. This process is favored in industrial settings due to its high efficiency, clean conversion, and the ease of removing the solid catalyst by filtration. Patents describe the reduction of 4-nitrobenzoic acid using a Palladium on carbon (Pd/C) catalyst in an aqueous sodium salt solution. google.compatsnap.com This method consistently achieves high yields and purity on a large scale.

The key advantages of this approach, which are critical for industrial scale-up, include:

High Yield and Purity: Documented yields are consistently above 96%, with product purity exceeding 99% as determined by HPLC. google.compatsnap.com

Mild Conditions: The reaction proceeds at moderate temperatures (60-70°C) and pressures (2-4 MPa), reducing energy consumption and equipment strain. google.com

Process Efficiency: The route is short, and the work-up procedure is straightforward, involving catalyst filtration, acidification for product precipitation, and a final filtration. patsnap.com

Reduced Waste: The process is noted for producing fewer waste streams compared to older methods like iron powder reduction, which is a significant environmental and cost consideration for large-scale production. google.com

Interactive Table: Scale-Up Examples of Catalytic Hydrogenation for 4-Aminobenzoic Acid Production

| Starting Material (4-Nitrobenzoic Acid) | Catalyst (Pd/C) | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 83.5 g | 0.835 g | 97.0% | 99.3% | google.com |

| 125.25 g | 1.25 g | 97.2% | 99.2% | patsnap.com |

This data demonstrates the robustness and scalability of the catalytic hydrogenation process, providing a reliable model for the large-scale synthesis of this compound from its corresponding dinitro precursor. The simple filtration and precipitation steps are standard, well-understood unit operations in industrial chemical manufacturing, further underscoring the suitability of this methodology for scale-up.

Molecular Structure, Conformation, and Theoretical Studies of 4 Amino 2 Nitrobenzoic Acid Systems

Spectroscopic Characterization Techniques in Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 4-Amino-2-nitrobenzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each provide unique insights into the connectivity, functional groups, and molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR spectra offer detailed information about the arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in DMSO-d6 shows distinct signals for the aromatic protons and the protons of the amino and carboxylic acid groups. A broad singlet observed at approximately 13.06 ppm is characteristic of the acidic proton of the carboxyl group rsc.org. The aromatic region of the spectrum is expected to show signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the amino and nitro substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound in DMSO-d6 reveals distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid typically appears at the downfield end of the spectrum, around 166.84 ppm rsc.org. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing nitro group.

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹H (Carboxylic Acid) | 13.06 (s, 1H) | DMSO-d6 |

| ¹³C (Carbonyl) | 166.84 | DMSO-d6 |

| ¹³C (Aromatic) | 166.37 | DMSO-d6 |

| ¹³C (Aromatic) | 164.38 | DMSO-d6 |

| ¹³C (Aromatic) | 132.59 | DMSO-d6 |

| ¹³C (Aromatic) | 127.83 | DMSO-d6 |

| ¹³C (Aromatic) | 116.14 | DMSO-d6 |

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The functional groups in this compound give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The IR spectrum of this compound shows characteristic stretching vibrations for the nitro (-NO₂) and amino (-NH₂) groups at approximately 1520 cm⁻¹ and 3400 cm⁻¹, respectively. The carbonyl (C=O) stretching of the carboxylic acid group is also a prominent feature. Vibrational analysis of related molecules, such as 4-aminobenzoic acid, has been extensively studied using both experimental spectra and theoretical calculations, providing a basis for the assignment of the observed vibrational modes. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can then be compared with experimental data to achieve a more detailed assignment of the spectral bands. scirp.org

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

|---|---|

| -NH₂ stretch | ~3400 |

| -NO₂ stretch | ~1520 |

| C-H stretch (aromatic) | 3300 - 2800 |

| O-H stretch | Vanished due to intermolecular H-bonding |

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₇H₆N₂O₄), the expected molecular weight is approximately 182.13 g/mol nih.gov.

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. The fragmentation pattern can provide valuable information about the molecule's structure. For instance, the loss of small, stable molecules like H₂O, CO, and NO₂ from the molecular ion is often observed for nitrobenzoic acids. While specific fragmentation data for this compound is not detailed in the provided search results, analysis of related compounds such as m-nitrobenzoic acid shows characteristic peaks corresponding to the intact anion and its fragments. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

The way in which this compound molecules arrange themselves in the solid state is dictated by a variety of intermolecular forces, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The presence of the amino, nitro, and carboxylic acid groups provides multiple sites for strong intermolecular interactions.

Hydrogen bonding is the dominant intermolecular force governing the solid-state structure of this compound. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group (-NH₂) is a hydrogen bond donor, while the nitro group (-NO₂) can act as a hydrogen bond acceptor.

This multiplicity of functional groups allows for the formation of extensive and complex hydrogen bonding networks. It is highly probable that the crystal structure of this compound features the characteristic carboxylic acid dimer synthon, where two molecules are held together by a pair of O-H···O hydrogen bonds. researchgate.net Furthermore, the amino and nitro groups are likely to be involved in N-H···O hydrogen bonds, linking these dimers into larger supramolecular assemblies. The specific nature of these hydrogen bonding motifs, such as the formation of chains, sheets, or three-dimensional networks, would be revealed by a detailed single-crystal X-ray diffraction analysis.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level. These theoretical approaches provide deep insights into the molecule's electronic structure, conformational possibilities, and the potential biological activities of its derivatives, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its optimized geometry and various electronic properties in the ground state. researchgate.net

Research findings from DFT studies provide critical data on the molecule's stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Furthermore, DFT is used to compute the dipole moment, linear polarizability, and first hyperpolarizability, which are essential for understanding the molecule's interaction with electric fields and its potential for applications in nonlinear optics. researchgate.net Theoretical vibrational frequencies calculated via DFT can be compared with experimental IR and Raman spectra to achieve a detailed and accurate assignment of the vibrational modes of the molecule. researchgate.net

Table 1: Representative Electronic Properties Calculated by DFT

| Property | Description | Typical Focus of Study |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Reactivity, ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Electron affinity, electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Chemical reactivity, kinetic stability, electronic excitations. |

| Dipole Moment | A measure of the net molecular polarity. | Intermolecular interactions, solubility. |

| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Molecular interactions, optical properties. |

| First Hyperpolarizability | A measure of the nonlinear optical response of a molecule. | Potential applications in optoelectronic materials. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structures. wikipedia.org These models are particularly valuable in drug discovery and toxicology for screening new derivatives and prioritizing them for synthesis and testing, thereby reducing costs and the need for extensive animal testing. nih.govnih.gov

For derivatives of this compound, QSAR studies would involve several key steps:

Data Set Compilation : A series of derivatives is synthesized, and their biological activity (e.g., antimicrobial, anticancer) is measured quantitatively (e.g., IC50 values).

Descriptor Calculation : A large number of molecular descriptors are calculated for each derivative. These descriptors quantify various aspects of the molecular structure, such as physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., partial charges), and topological features (e.g., molecular connectivity indices). wikipedia.org

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.com

Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and can accurately predict the activity of new, untested compounds. mdpi.com

In the context of nitroaromatic compounds, QSAR models have been successfully used to predict toxic effects by correlating descriptors related to hydrophobicity, electrostatic interactions, and Van der Waals forces with toxicity endpoints like LD50. nih.gov Such models provide insights into the structural features that govern the activity of these compounds.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| 1D Descriptors | Molecular Weight, Atom Count | Basic molecular composition. |

| 2D Descriptors | Topological Indices (e.g., Wiener index) | Molecular branching and connectivity. |

| LogP (Partition Coefficient) | Hydrophobicity/Lipophilicity. | |

| Molar Refractivity | Molecular volume and polarizability. | |

| 3D Descriptors | Van der Waals Surface Area | Molecular shape and size. |

| Dipole Moment | Polarity and electrostatic interactions. | |

| Electronic Descriptors | HOMO/LUMO Energies | Electron-donating/accepting ability. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. youtube.com It provides a detailed view of the conformational flexibility and dynamic behavior of molecules in different environments, such as in solution.

An MD simulation of this compound would be performed to understand its conformational landscape. The process involves:

System Setup : A 3D model of the molecule is placed in a simulation box, typically filled with explicit solvent molecules (e.g., water) to mimic physiological conditions.

Force Field Application : A force field (e.g., Amber, GROMOS) is chosen to describe the potential energy of the system. The force field consists of mathematical functions and parameter sets that calculate the forces between atoms based on their positions.

Simulation : Newton's equations of motion are solved iteratively for each atom in the system, generating a trajectory that describes how the positions and velocities of the atoms evolve over a specific period. youtube.com

Analysis of the resulting trajectory can reveal important information about the molecule's behavior. For this compound, this includes the preferred orientations of the carboxylic acid, nitro, and amino groups relative to the benzene ring. Key analyses include calculating the radius of gyration to assess the molecule's compactness and using Ramachandran-like plots for specific dihedral angles to identify stable conformers. nih.gov MD simulations also provide insight into the interactions between the solute and solvent molecules, for instance, by calculating radial distribution functions (RDFs) to understand the structure of water molecules around the functional groups. nih.gov This information is crucial for understanding how the molecule's conformation influences its interactions with biological targets.

Table 3: Typical Parameters for an MD Simulation

| Parameter | Description | Common Choice/Value |

| Force Field | Set of equations and parameters to calculate potential energy. | Amber, GROMOS, CHARMM |

| Solvent Model | Model used to represent water molecules. | SPC, TIP3P |

| Ensemble | Statistical ensemble defining thermodynamic variables. | NVT (constant Number of particles, Volume, Temperature) |

| Integration Timestep | The time interval between successive steps in the simulation. | 1-2 femtoseconds (fs) |

| Simulation Time | The total duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 300 K (approximates physiological temperature) |

Biological and Biomedical Research Applications of 4 Amino 2 Nitrobenzoic Acid Derivatives

Pharmacological and Therapeutic Potential of Derivatives

The structural features of 4-amino-2-nitrobenzoic acid derivatives make them promising candidates for the development of novel therapeutic agents. The presence of both an amino and a nitro group allows for various chemical modifications to tailor their biological effects.

Anti-inflammatory and Analgesic Drug Development

Derivatives of various aromatic carboxylic acids have been investigated for their anti-inflammatory and analgesic properties. The mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins involved in inflammation and pain. nih.govresearchgate.net It is hypothesized that the beneficial anti-inflammatory effects are primarily due to the inhibition of the inducible COX-2 isoform, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of the constitutive COX-1 isoform. nih.gov

Furthermore, the 5-lipoxygenase (5-LOX) enzyme, which is involved in the synthesis of leukotrienes from arachidonic acid, is another important target in inflammation. nih.gov Leukotrienes are potent bronchoconstrictors and play a role in the inflammatory process. nih.gov Therefore, the development of dual inhibitors of both COX and 5-LOX pathways is a promising strategy for creating more effective and safer anti-inflammatory drugs. nih.gov

Research into related structures, such as pyridazinone derivatives containing a nitrophenyl group, has demonstrated significant analgesic and anti-inflammatory activities. scielo.br For instance, certain 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives have shown potent activities in animal models. scielo.br These findings suggest that the nitro-aromatic scaffold could be a valuable component in the design of new anti-inflammatory and analgesic agents. While direct studies on this compound derivatives are limited, the principles of COX/LOX inhibition provide a strong rationale for exploring their potential in this area.

Table 1: Examples of Related Compounds with Anti-inflammatory and Analgesic Activity

| Compound Class | Example Compound | Observed Activity | Potential Mechanism of Action |

|---|---|---|---|

| Pyridazinone Derivatives | 6-(3'-nitrophenyl)-4-furfurylidene-2,3,5-trihydro-pyridazin-3-one | Analgesic and anti-inflammatory | Inhibition of inflammatory mediators |

| 4-Hydroxy-2-benzoxazolone Derivatives | Not specified | Anti-inflammatory and analgesic | Inhibition of cyclooxygenases |

| Pyrrolizine Derivatives | ML3000 | Dual COX/5-LOX inhibition | Inhibition of prostaglandin and leukotriene synthesis |

Anticancer Activity and Mechanisms of Action

Benzoic acid derivatives have been a focus of anticancer drug development, with various synthetic derivatives showing promise in inhibiting cancer cell growth. The anticancer potential of this compound derivatives is being explored through several mechanisms of action.

One of the key strategies in cancer therapy is to induce apoptosis (programmed cell death) and cell cycle arrest in tumor cells. Research on related compounds provides insights into the potential mechanisms of this compound derivatives. For example, novel copper(II) complexes incorporating 4-chloro-3-nitrobenzoic acid have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in HepG2 human cancer cells. mdpi.com These complexes were found to regulate the expression of the Bcl-2 protein family, which plays a crucial role in apoptosis. mdpi.com

Similarly, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid demonstrated the ability to induce cell cycle arrest at the S phase and trigger mitochondrial-related apoptosis in MCF-7 breast cancer cells. rsc.org This was associated with an increase in intracellular reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential. rsc.org Another study on irinotecan, a topoisomerase I inhibitor, showed that it induces cell cycle arrest in the S and G2/M phases in colorectal cancer cell lines. nih.gov These examples highlight the potential for derivatives of this compound to be designed to interfere with the cell cycle and promote apoptosis in cancer cells.

Targeting enzymes involved in cancer progression is a well-established therapeutic approach. Derivatives of aminobenzoic acid have shown inhibitory effects on various enzymes crucial for cancer cell survival and proliferation. A study on methyl 4-aminobenzoate derivatives, including methyl 4-amino-2-nitrobenzoate, demonstrated inhibitory activity against glutathione reductase (GR) and glutathione S-transferase (GST). researchgate.net These enzymes are involved in detoxification and antioxidant defense systems that are often upregulated in cancer cells.

Furthermore, 4-nitrobenzoic acid has been identified as a competitive inhibitor of Coenzyme Q10 (CoQ10) biosynthesis by targeting the enzyme COQ2. researchgate.net CoQ10 is essential for the mitochondrial respiratory chain, and its inhibition can lead to mitochondrial dysfunction, which can be detrimental to cancer cells that rely on high energy production. researchgate.net Additionally, amino acid-metabolizing enzymes such as indoleamine 2,3-dioxygenase (IDO) and arginase are recognized as key players in tumor-induced immune tolerance, and their inhibition is a promising strategy for cancer immunotherapy. nih.gov These findings suggest that this compound derivatives could be developed as inhibitors of various enzymes critical to cancer cell metabolism and immune evasion.

Table 2: Enzyme Inhibition by Related Benzoic Acid Derivatives in Cancer Research

| Compound | Target Enzyme(s) | Cancer-Related Pathway | Reference |

|---|---|---|---|

| Methyl 4-amino-2-nitrobenzoate | Glutathione Reductase (GR), Glutathione S-Transferase (GST) | Detoxification and antioxidant defense | researchgate.net |

| 4-Nitrobenzoic acid | Coenzyme Q2 (COQ2) | Coenzyme Q10 biosynthesis, mitochondrial respiration | researchgate.net |

| Aminobenzoic acid derivatives | Indoleamine 2,3-dioxygenase (IDO), Arginase | Amino acid metabolism, immune evasion | nih.gov |

The development and progression of cancer are often linked to alterations in gene expression. Certain therapeutic agents can exert their anticancer effects by modulating the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Nonsteroidal anti-inflammatory drugs (NSAIDs), for instance, have been shown to alter gene expression independently of their COX-inhibiting activity, which may contribute to their anti-tumorigenic effects. nih.gov

Derivatives of this compound could potentially influence cancer-related gene expression. For example, the inhibition of signaling pathways can lead to changes in the expression of downstream target genes. The 2-amino-4-aryl-pyrimidine derivatives of ursolic acid were found to suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are frequently dysregulated in cancer and control the expression of numerous genes involved in cell growth and survival. rsc.org Furthermore, studies on 2-aminobenzoic acid derivatives have shown that they can downregulate the expression of genes associated with hyphal growth and adhesion in Candida albicans, suggesting a potential to modulate gene expression in pathogenic organisms, a concept that could be extended to cancer cells. nih.gov

Antimicrobial Efficacy and Molecular Basis

The emergence of antimicrobial resistance is a major global health concern, driving the search for new antimicrobial agents. Benzoic acid derivatives have long been recognized for their antimicrobial properties.

Research into derivatives of p-nitrobenzoic acid has led to the synthesis of compounds with significant antibacterial and antifungal activity. For instance, azole-based derivatives of p-nitrobenzoic acid have been synthesized and screened against a panel of bacteria, including S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as fungi such as A. niger and C. albicans. apjhs.com Similarly, new 4-nitrobenzamide derivatives, specifically Schiff bases, have shown potent antimicrobial activity. ijpbs.com

The molecular basis for the antimicrobial action of such compounds can be multifaceted. One common mechanism for sulfonamides, which are structural analogs of p-aminobenzoic acid, is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria. nih.gov Other mechanisms can include the disruption of cell membrane integrity, inhibition of protein synthesis, or interference with nucleic acid synthesis. nih.govnih.gov For example, some antimicrobial peptides exert their effect by binding to nucleic acids and inhibiting DNA, RNA, or protein synthesis. nih.gov

Studies on 2-aminobenzoic acid and 4-aminosalicylic acid derivatives have also demonstrated their potential as antifungal and antibacterial agents. nih.govjocpr.com These compounds have shown efficacy against drug-resistant strains and the ability to inhibit biofilm formation, a key virulence factor in many microbial infections. nih.gov The structural similarities between these compounds and this compound suggest that its derivatives could also exhibit a broad spectrum of antimicrobial activity.

Table 3: Antimicrobial Activity of Related Benzoic Acid Derivatives

| Compound Class | Target Organisms | Reference |

|---|---|---|

| Azole-based p-nitrobenzoic acid derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, C. albicans | apjhs.com |

| 4-Nitrobenzamide Schiff bases | Various bacteria and fungi | ijpbs.com |

| 2-Aminobenzoic acid derivatives | Candida albicans (including drug-resistant strains) | nih.gov |

| 4-Aminosalicylic acid derivatives | S. aureus, B. subtilis, K. aerogenes, E. coli, A. niger, C. albicans | jocpr.com |

Antibacterial Spectrum and Potency

Currently, there is a lack of specific research data in publicly accessible literature detailing the antibacterial spectrum and potency of this compound derivatives. While studies have been conducted on related compounds, such as other benzoic acid derivatives, this specific chemical class remains largely uninvestigated for its antibacterial properties.

Antifungal Properties

Inhibition of Microbial Enzymes (e.g., Neuraminidase)

There is no specific information available in the scientific literature regarding the inhibition of microbial enzymes, such as neuraminidase, by this compound derivatives. Research on neuraminidase inhibitors has primarily focused on other classes of molecules, such as sialic acid analogs. nih.govnih.gov

Cholinesterase Enzyme Inhibition for Neurodegenerative Diseases

Research into the inhibition of cholinesterase enzymes, a key therapeutic target for neurodegenerative conditions like Alzheimer's disease, has explored various benzoic acid derivatives. While direct studies on this compound are limited, research on a closely related isomer provides insight into the potential of this structural class.

A study focusing on derivatives of the isomer 4-amino-3-nitrobenzoic acid identified a compound, ethyl 4-((cyclohexylmethyl)amino)-3-nitrobenzoate, which demonstrated significant inhibitory activity against butyrylcholinesterase (BChE). researchgate.net The activity of this compound highlights that the aminonitrobenzoate scaffold may be a promising starting point for the development of selective BChE inhibitors. researchgate.net In the later stages of Alzheimer's disease, the activity of BChE is significantly increased, making it a relevant therapeutic target. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of an Isomeric Derivative

| Compound | Target Enzyme | Activity |

|---|

Trypanocidal Activity and Trans-Sialidase Inhibition

Derivatives of aminonitrobenzoic acid have shown significant promise in the context of Chagas disease, which is caused by the parasite Trypanosoma cruzi. A key enzyme in the parasite's life cycle, trans-sialidase (TcTS), is a major target for drug development.

Research has identified 4-amino-3-nitrobenzoic acid, an isomer of the subject compound, as a potent inhibitor of TcTS, demonstrating 77% inhibition in enzymatic assays. nih.gov This finding suggests that the aminonitrobenzoic acid structure is a viable pharmacophore for targeting this crucial parasitic enzyme. The study also noted that while some benzoic acid derivatives show high enzymatic inhibition, they may exhibit low trypanocidal activity, and vice versa, indicating that the mechanism of action can differ between compounds. nih.gov

Table 2: Trypanocidal Activity of a Benzoic Acid Derivative (Compound 16: 4-amino-3-nitrobenzoic acid)

| Strain | LC50 (µM) |

|---|---|

| NINOA | 1.37 |

Biochemical Research and Enzyme Interaction Studies

Role as an Intermediate in Metabolic Pathways

While direct studies on the complete metabolic pathway of this compound are not extensively detailed, its role can be inferred from research on related compounds. The metabolism of nitroaromatic compounds is a critical pathway for many xenobiotics.

Studies on Pseudomonas fluorescens have shown that p-nitrobenzoic acid can be metabolized by serving as the sole source of carbon and nitrogen. cdnsciencepub.com A key step in this pathway is the reduction of the nitro group to an amino group, forming p-aminobenzoic acid. cdnsciencepub.com This suggests that a primary metabolic fate of this compound in biological systems would likely involve the reduction of its nitro group. Following this reduction, the resulting diamino compound could be further processed. The amino group from the original p-aminobenzoic acid is subsequently removed as ammonia, allowing the aromatic ring to be further broken down. cdnsciencepub.com Therefore, this compound likely acts as a metabolic intermediate that undergoes nitroreduction as a key step in its biodegradation.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For benzoic acid derivatives, SAR studies have revealed key structural features that influence their bioactivity. For instance, in the design of some benzoic acid derivatives with anti-sickling properties, it was determined that the presence of strong electron-donating groups on the benzene (B151609) ring is a crucial feature for potent activity. iomcworld.comresearchgate.net

The scaffold of this compound is particularly interesting for SAR studies due to the opposing electronic effects of the amino (-NH2) and nitro (-NO2) groups. The amino group, being an electron donor, and the nitro group, a strong electron withdrawer, can be chemically modified to fine-tune the molecule's properties. nbinno.com Researchers can synthesize a variety of analogs by altering these substituents to explore and enhance biological effects such as antimicrobial or anticancer activities. For example, in a study on 3-arylcoumarins, the position of amino and nitro substituents on the scaffold was shown to be critical for determining antibacterial activity and selectivity against strains like Staphylococcus aureus. nih.govnih.gov Similarly, SAR studies on a class of oxadiazole antibiotics established that a hydrogen bond donor, such as an amino or hydroxyl group, at the 4-position of an attached benzene ring was generally beneficial for activity against S. aureus. nih.gov These examples highlight a common strategy in medicinal chemistry: leveraging the structural and electronic contributions of functional groups like those in this compound to optimize interactions with biological targets.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), thereby elucidating the basis of their interaction. This method is instrumental in understanding how derivatives of compounds like this compound might interact with biological targets at a molecular level. nih.gov Docking simulations can predict binding affinity and visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. nih.govresearchgate.net

For example, in a study of novel benzamide derivatives designed as antidiabetic agents, molecular docking revealed that the compounds displayed significant hydrogen bonding and hydrophobic interactions with active site residues of the target enzyme. researchgate.net Another study investigating benzoic acid derivatives as potential antivirals against SARS-CoV-2 used molecular docking to predict their binding affinity to the main protease enzyme. nih.gov Similarly, docking studies on azo derivatives of 5-nitrobenzoic acid were used to investigate their inhibitory activity against the KAS III enzyme, identifying specific hydrogen bonds between the ligand's functional groups and amino acids like Leu189 and Gly306. researchgate.net These computational approaches allow researchers to rationalize the biological activity of synthesized compounds and guide the design of new analogs with improved potency and selectivity.

Pharmaceutical Development as an Intermediate

In the pharmaceutical industry, intermediates are the chemical building blocks used in the synthesis of Active Pharmaceutical Ingredients (APIs). evonik.com Substituted benzoic acids, including nitrobenzoic acid derivatives, are valuable intermediates for manufacturing a range of pharmaceuticals. nbinno.comcrimsonpublishers.comchemicalbook.com The functional groups on this compound provide reactive sites for constructing more complex molecules, making it a useful precursor in multi-step syntheses.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Substituted nitrobenzoic acids serve as key starting materials or intermediates in the synthesis of various APIs. For instance, 5-methoxy-2-nitrobenzoic acid is a crucial intermediate in the preparation of Betrixaban, an anticoagulant medication. google.com The synthesis involves an amidation reaction between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine to form a key precursor. google.com

A closely related derivative of this compound is utilized in the synthesis pathway of Cinitapride, a gastroprokinetic agent used to treat motility disorders. The structure of Cinitapride contains a substituted aminonitrobenzoyl moiety, indicating that a derivative such as 4-amino-2-ethoxy-5-nitrobenzoic acid serves as a critical precursor in its manufacturing process.

Preparation of Drug Impurities

During the synthesis of an API, side reactions or the presence of unreacted starting materials can lead to the formation of impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. Intermediates like this compound and its derivatives can be sources of such impurities.

In the synthesis of the gastroprokinetic drug Cinitapride, several related substances are classified as known impurities. One such compound, "Cinitapride Impurity 1," is identified as 4-amino-2-ethoxy-5-nitro-N-(piperidin-4-yl)benzamide. veeprho.com Another related substance, "Cinitapride Impurity 3," has the chemical formula C9H10N2O5, which corresponds to 4-amino-2-ethoxy-5-nitrobenzoic acid. simsonpharma.com These impurities are critical for the quality control of Cinitapride, and their reference standards are required for analytical method development and validation to monitor the purity of the API and its finished dosage forms. google.comaxios-research.com

Antioxidant Potential of Derivatives

There is growing research interest in the potential biological activities of this compound and its derivatives, including their capacity as antioxidant agents. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, which are implicated in various disease processes.

The antioxidant activity of chemical compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. crimsonpublishers.comresearchgate.net In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. ekb.eg The activity is often expressed as the percentage of radical scavenging or as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

Studies on various benzoic acid derivatives have demonstrated their potential as antioxidants. For example, research on 4-hydrazinobenzoic acid derivatives showed significant free radical quenching activity in DPPH, ABTS, and ferric reducing antioxidant power (FRAP) assays. acs.org Similarly, novel azo compounds derived from 2-aminobenzoic acid also exhibited good antioxidant activity in the DPPH assay. researchgate.net The data from such studies can be used to compare the efficacy of different derivatives, as illustrated in the table below, which shows results for a series of 4-hydrazinobenzoic acid derivatives.

| Compound | Substitution Pattern | DPPH Scavenging Activity (%) at 20 µg/mL | ABTS Scavenging Activity (%) at 20 µg/mL |

|---|---|---|---|

| Parent Compound | -H | 41.48 ± 0.23 | 74.52 ± 0.11 |

| Derivative 1 | -CHO | 50.27 ± 0.15 | 81.24 ± 0.12 |

| Derivative 2 | -C(O)CH3 | 72.29 ± 0.24 | 84.34 ± 0.10 |

| Derivative 3 | -C(O)Ph | 70.14 ± 0.18 | 83.11 ± 0.14 |

| Derivative 4 | -C(O)C6H4-NO2 | 71.55 ± 0.20 | 80.60 ± 0.15 |

Materials Science and Engineering Applications of 4 Amino 2 Nitrobenzoic Acid

Development of Novel Materials with Enhanced Properties

The incorporation of aromatic compounds containing both nitro and amino groups into polymer structures is a strategy explored for enhancing material properties. While related isomers like 4-amino-3-nitrobenzoic acid have been investigated for their potential to improve thermal and mechanical characteristics in polymers, specific research detailing the use of 4-amino-2-nitrobenzoic acid for these purposes is limited in currently available literature. nbinno.com

Thermal Stability Enhancement

There is no specific data available in the reviewed scientific literature to suggest that this compound has been directly utilized to enhance the thermal stability of materials. Generally, the introduction of aromatic and rigid structures into polymer backbones can increase thermal resistance, a principle that applies to polyimides and other high-performance polymers. researchgate.netmdpi.commdpi.com However, specific studies quantifying the effect of this compound on the thermal properties of materials were not found.

Mechanical Strength Improvement

Integration in Optoelectronic Materials

The primary and well-documented application of this compound in materials science is in the synthesis of azo dyes, which are significant components in optoelectronic applications, pigments, and colorants.

Role in Azo Dye Production and Properties

This compound serves as a crucial precursor, specifically as a diazo component, in the synthesis of novel aromatic azo dyes. The synthesis process involves the diazotization of the amino group on the this compound molecule, followed by a coupling reaction with various electron-rich aromatic compounds (coupling components). semanticscholar.orgsemanticscholar.orgnih.gov

A study detailed the synthesis of six new azo dyes using this compound. semanticscholar.orgsemanticscholar.org The process begins with dissolving this compound in a mixture of hydrochloric acid and water, which is then cooled to 0°C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt. This salt is then coupled with different phenolic compounds under alkaline conditions to produce a range of azo dyes with distinct colors and properties. semanticscholar.org These dyes are noted for their good yield and thermal stability. semanticscholar.orgunb.ca

The properties of the resulting azo dyes are highly dependent on the coupling component used. The general structure of an azo dye determines its color, with the azo group (-N=N-) acting as the primary chromophore. nih.govwikipedia.orgmdpi.com

Applications in Pigments and Colorants

The azo dyes synthesized from this compound have direct applications as pigments and colorants. jbiochemtech.com The variation in coupling components allows for the creation of a palette of colors, making them versatile for different applications. For example, coupling with resorcinol (B1680541) produces a red dye, while other phenols yield different hues. semanticscholar.org These synthetic colorants are valued in industries for their vibrant colors and stability compared to many natural dyes. semanticscholar.org

Below is a table of novel azo dyes synthesized from this compound and their observed properties. semanticscholar.org

| Coupling Component | Resulting Azo Dye Name | Yield (%) | Color | Melting Point (°C) |

| Phenol | 4-[(4-Hydroxyphenyl)azo]-2-nitrobenzoic acid | 70.1 | Yellow | 195-198 |

| Catechol | 4-[(3,4-Dihydroxyphenyl)azo]-2-nitrobenzoic acid | 68.3 | Brown | 210-213 |

| Resorcinol | 4-[(2,4-Dihydroxyphenyl)azo]-2-nitrobenzoic acid | 66.1 | Red | 220-223 |

| Hydroquinone | 4-[(2,5-Dihydroxyphenyl)azo]-2-nitrobenzoic acid | 65.4 | Brown | 230-233 |

| Salicylic acid | 4-[(2-Hydroxy-5-carboxyphenyl)azo]-2-nitrobenzoic acid | 72.5 | Orange | 200-203 |

| Acetylsalicylic acid | 4-[(2-Acetoxy-5-carboxyphenyl)azo]-2-nitrobenzoic acid | 75.3 | Yellow | 180-183 |

These dyes, as a class of azo compounds, are significant in the textile and printing industries. nih.gov Azo pigments are known for their excellent coloring properties, particularly in the yellow to red range, and good lightfastness. wikipedia.org

Polymer Chemistry and Functional Polymer Design

Despite possessing amino and carboxylic acid groups, which are reactive functional groups suitable for polymerization reactions (e.g., to form polyamides), there is a lack of specific research in the available literature on the use of this compound as a monomer in polymer chemistry or for the design of functional polymers. While the broader field of amino acid functional polymers is an active area of research for creating materials with unique properties like pH-responsiveness and biocompatibility, the specific incorporation of this compound into such polymer systems has not been documented.

Environmental Fate and Ecotoxicological Research on 4 Amino 2 Nitrobenzoic Acid

Biodegradation Pathways and Microbial Transformation Studies

While specific studies on the microbial degradation of 4-amino-2-nitrobenzoic acid are not extensively documented, the biodegradation of related nitroaromatic compounds has been well-researched, revealing several key microbial strategies. These strategies generally involve either the reduction of the nitro group or an initial oxidative attack on the aromatic ring. nih.gov

Reductive Pathways: Under anaerobic conditions, the most common initial step in the breakdown of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to a nitroso (-NO), then a hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov For instance, in sewage effluent under anaerobic conditions, 4-nitrobenzoic acid is transformed into 4-aminobenzoic acid. oup.com This suggests that this compound could potentially be formed from a dinitro-precursor or undergo further transformations involving its existing amino group. Some bacteria, such as Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4), can degrade 4-nitrobenzoate (B1230335) by first reducing it to 4-hydroxylaminobenzoate, which is then converted to protocatechuate. oup.comresearchgate.net

Oxidative Pathways: In aerobic environments, bacteria often employ dioxygenase or monooxygenase enzymes to incorporate one or two oxygen atoms into the aromatic ring. This destabilizes the ring and leads to the elimination of the nitro group as nitrite (B80452) (NO₂⁻). nih.gov For example, Arthrobacter sp. strain SPG has been shown to degrade 2-nitrobenzoate (B253500) via a monooxygenase, leading to the formation of salicylate (B1505791) and the release of nitrite. nih.gov The resulting catechols or other dihydroxylated intermediates are then susceptible to ring cleavage, breaking down the aromatic structure into aliphatic acids that can be utilized in central metabolism. nih.gov

Given the structure of this compound, it is plausible that microbes could utilize either pathway. The presence of the amino group might influence the initial enzymatic attack, but the ultimate mineralization would likely proceed through common intermediates like catechols and protocatechuate.

Photolysis and Chemical Degradation Mechanisms

The degradation of this compound in the environment can also occur through abiotic processes, particularly photolysis. The aromatic ring and the nitro group are chromophores that can absorb ultraviolet (UV) radiation from sunlight, which can initiate degradation reactions.

Research on related compounds demonstrates the potential for photodegradation. For example, p-aminobenzoic acid (PABA) can be degraded through photocatalysis using titanium dioxide (TiO₂) as a catalyst under both artificial UV and solar light. researchgate.net Similarly, the photodegradation of 4-nitrobenzoic acid is significantly enhanced in the presence of photocatalysts. nih.gov These processes typically involve the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), which attack the aromatic ring, leading to hydroxylation, decarboxylation, and eventual ring cleavage. researchgate.net

Amino acids like tryptophan and tyrosine have been shown to suppress the photodegradation of other compounds through their UV filtering ability, while cysteine can act as an antioxidant. nih.gov The amino group on this compound might itself influence the photolytic process. Without specific experimental data, it is presumed that direct photolysis in sunlit surface waters and indirect photolysis via reaction with photochemically generated oxidants are potential degradation pathways for this compound.

Sorption and Mobility in Environmental Compartments

The movement of this compound through soil and aquatic systems is governed by its sorption to soil organic matter and clay particles. Key physicochemical properties, such as the octanol-water partition coefficient (Kow) and acid dissociation constant (pKa), are used to predict this behavior.

The predicted octanol-water partition coefficient (XLogP3) for this compound is 0.8. nih.gov This relatively low value suggests that the compound has a preference for the aqueous phase over organic phases and indicates a low potential for bioaccumulation.

Another important factor is the organic carbon-water (B12546825) partition coefficient (Koc), which measures the tendency of a chemical to bind to organic matter in soil and sediment. While an experimental Koc for this compound is not available, the value for the related compound 4-nitrobenzoic acid is estimated to be 250, suggesting moderate mobility in soil. nih.gov For 4-aminobenzoic acid, Koc values suggest a range from moderate to very high mobility. nih.gov

The mobility of this compound is also strongly influenced by soil pH due to its acidic carboxylic group and basic amino group. In most environmental soils and waters (pH 5-9), the carboxylic acid group will be deprotonated (anionic), which generally reduces sorption to negatively charged soil particles and increases mobility. nih.govnih.gov However, aromatic amines can also bind to soil components, potentially reducing their mobility. nih.gov Therefore, this compound is expected to be relatively mobile in most soil and aquatic environments, with its movement being significantly influenced by soil pH and organic matter content.

| Property | Predicted/Estimated Value | Implication for Environmental Mobility |

| XLogP3 | 0.8 nih.gov | Low potential for partitioning into organic matter; favors remaining in water. |

| Koc (related compounds) | Moderate to High Mobility nih.govnih.gov | Expected to move with water through the soil profile. |

| Ionic State | Anionic at typical environmental pH nih.govnih.gov | Increased mobility due to repulsion from negatively charged soil surfaces. |

Ecotoxicological Assessments and Environmental Impact Evaluations

Evaluating the ecotoxicological profile of this compound is essential for understanding its potential environmental impact. While comprehensive ecotoxicity data for this specific compound are scarce, information from hazard assessments and studies on related nitroaromatic compounds can provide insight into its potential risks.

Nitroaromatic compounds as a class are known to be toxic, and many are considered environmental pollutants. nih.gov The German Commission for the Investigation of Health Hazards of Chemical Compounds has classified the related 4-nitrotoluene, for which 4-nitrobenzoic acid is a metabolite, as a Category 3B carcinogen. ilo.org

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements, indicating potential risks to human and environmental health.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed nih.gov |

| Skin Corrosion/Irritation | H315: Causes skin irritation nih.gov |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation nih.gov |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation nih.gov |

Data on aquatic toxicity for the closely related 4-nitrobenzoic acid shows an EC50 (concentration affecting 50% of the population) for algae of ≥82.4 mg/L over 72 hours, which suggests it is not classified as hazardous to the aquatic environment under those test conditions. carlroth.com However, data for nitrobenzene (B124822) indicates acute toxicity to freshwater aquatic life at concentrations as low as 27,000 µg/L (27 mg/L). epa.gov

Given its predicted hazards and the known toxicity of related nitroaromatic compounds, the release of this compound into the environment warrants caution. A formal environmental risk assessment (ERA), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC), would be necessary to fully characterize its potential impact on ecosystems. roche.com

Future Directions and Emerging Research Avenues for 4 Amino 2 Nitrobenzoic Acid

Exploration of New Pharmacological Targets and Therapeutic Areas

The inherent biological activities of 4-Amino-2-nitrobenzoic acid and its derivatives are currently being explored for their potential as antimicrobial, antioxidant, and anticancer agents. Future research is anticipated to delve deeper into specific molecular targets to harness and optimize these therapeutic properties. The structural motifs present in this compound are found in various pharmacologically active compounds, suggesting a broad scope for its application.

The presence of a nitro group, for instance, is a key feature in several anxiolytic and calcium channel blocking medications, where it enhances the therapeutic action. nih.gov This suggests that derivatives of this compound could be designed to target neurological or cardiovascular disorders. Furthermore, research on the related compound, 4-Amino-3-nitrobenzoic acid, has shown its derivatives to be potent inhibitors of the trans-sialidase enzyme in Trypanosoma cruzi, the parasite responsible for Chagas disease, in addition to exhibiting anti-inflammatory and analgesic properties. nbinno.com This opens a promising avenue for developing novel treatments for parasitic infections and inflammatory conditions based on the this compound scaffold.

Future investigations will likely focus on high-throughput screening of this compound derivatives against a wide array of biological targets, including enzymes, receptors, and nucleic acids, to identify new therapeutic applications.

Advanced Catalyst Development for Sustainable Synthesis

The synthesis of aminonitrobenzoic acids and related compounds is an area ripe for innovation, with a growing emphasis on sustainable and environmentally friendly methods. While traditional synthesis often involves harsh conditions and produces significant waste, modern catalytic approaches offer a more efficient and greener alternative.

For the synthesis of related compounds, such as 4-aminobenzoic acid from 4-nitrobenzoic acid, catalytic hydrogenation using palladium on carbon (Pd/C) has proven effective, offering high yields and purity. patsnap.comgoogle.com Further advancements in this area could involve the development of novel catalysts with enhanced activity and selectivity, allowing for the synthesis of this compound under even milder conditions.

Recent research into the synthesis of nitroaromatic compounds has highlighted the potential of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of nitrotoluenes to nitrobenzoic acids in aqueous ethanol (B145695), a greener solvent alternative. researchgate.net Additionally, the use of cost-effective and environmentally benign catalysts like N,N-Diisopropylethylamine (DIPEA) in water for the synthesis of azoxybenzenes from nitrosobenzenes showcases the trend towards sustainable chemistry. nih.gov Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, has also been successfully applied to the metal-catalyst-free synthesis of azo dyes from nitroarenes and anilines. nih.gov

Future research will likely focus on adapting these advanced catalytic systems for the direct and sustainable synthesis of this compound, minimizing the environmental impact of its production.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery